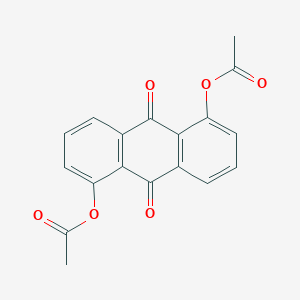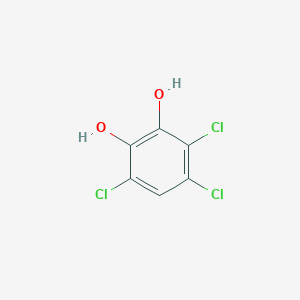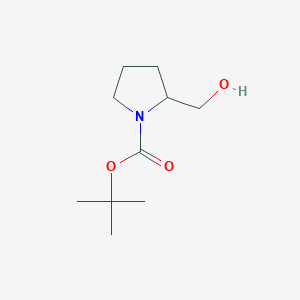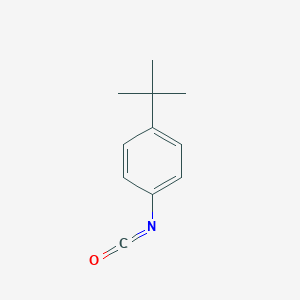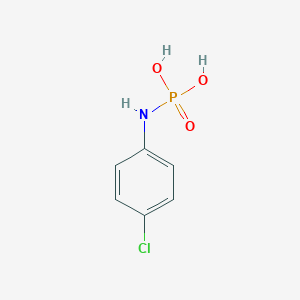
(4-Chloroanilino)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloroanilino)phosphonic acid, also known as CPAA, is an organophosphorus compound that has been widely studied for its potential applications in various scientific fields. CPAA has a unique chemical structure that makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of (4-Chloroanilino)phosphonic acid is complex and varies depending on its application. In pharmaceuticals, (4-Chloroanilino)phosphonic acid has been shown to inhibit various enzymes and proteins involved in cell proliferation and viral replication. In agrochemicals, (4-Chloroanilino)phosphonic acid disrupts the synthesis of nucleic acids and proteins in target organisms. In materials science, (4-Chloroanilino)phosphonic acid acts as a flame retardant by releasing phosphorus-containing gases that dilute and cool the flame.
生化和生理效应
(4-Chloroanilino)phosphonic acid has been shown to have both biochemical and physiological effects. In pharmaceuticals, (4-Chloroanilino)phosphonic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication. In agrochemicals, (4-Chloroanilino)phosphonic acid can cause toxicity in non-target organisms, such as bees and fish. In materials science, (4-Chloroanilino)phosphonic acid can improve the flame retardancy and thermal stability of polymers.
实验室实验的优点和局限性
(4-Chloroanilino)phosphonic acid has several advantages for use in lab experiments, including its high purity, stability, and versatility. However, (4-Chloroanilino)phosphonic acid also has some limitations, such as its toxicity and potential environmental impact. Researchers must take appropriate precautions when handling and disposing of (4-Chloroanilino)phosphonic acid to minimize its impact on human health and the environment.
未来方向
There are several future directions for (4-Chloroanilino)phosphonic acid research. In pharmaceuticals, (4-Chloroanilino)phosphonic acid could be further investigated as a potential treatment for various diseases, such as cancer and Alzheimer's disease. In agrochemicals, (4-Chloroanilino)phosphonic acid could be used in combination with other herbicides and fungicides to improve their efficacy and reduce their environmental impact. In materials science, (4-Chloroanilino)phosphonic acid could be used as a precursor for the synthesis of new functional materials with improved flame retardancy and thermal stability. Overall, (4-Chloroanilino)phosphonic acid has great potential for use in various scientific fields, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, (4-Chloroanilino)phosphonic acid is a promising compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and properties make it a valuable tool for scientific research. However, researchers must be aware of its potential toxicity and environmental impact and take appropriate precautions when handling and disposing of (4-Chloroanilino)phosphonic acid. Further research is needed to fully explore the potential of (4-Chloroanilino)phosphonic acid and its future directions.
合成方法
The synthesis of (4-Chloroanilino)phosphonic acid involves the reaction of 4-chloroaniline with phosphorus trichloride and a suitable solvent, such as chloroform or benzene. The resulting product is then purified using various techniques, such as recrystallization or column chromatography. The purity of (4-Chloroanilino)phosphonic acid is crucial for its use in scientific research, as impurities can affect its properties and performance.
科学研究应用
(4-Chloroanilino)phosphonic acid has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, (4-Chloroanilino)phosphonic acid has been shown to have antitumor, antiviral, and antibacterial properties. It has also been investigated as a potential treatment for osteoporosis and Alzheimer's disease. In agrochemicals, (4-Chloroanilino)phosphonic acid has been used as a herbicide and fungicide. In materials science, (4-Chloroanilino)phosphonic acid has been used as a flame retardant and as a precursor for the synthesis of functional materials.
属性
CAS 编号 |
1892-18-8 |
|---|---|
产品名称 |
(4-Chloroanilino)phosphonic acid |
分子式 |
C6H7ClNO3P |
分子量 |
207.55 g/mol |
IUPAC 名称 |
(4-chloroanilino)phosphonic acid |
InChI |
InChI=1S/C6H7ClNO3P/c7-5-1-3-6(4-2-5)8-12(9,10)11/h1-4H,(H3,8,9,10,11) |
InChI 键 |
KMMZQXVFKBCFRP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
规范 SMILES |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
其他 CAS 编号 |
1892-18-8 |
同义词 |
4-chloroanilidophosphonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



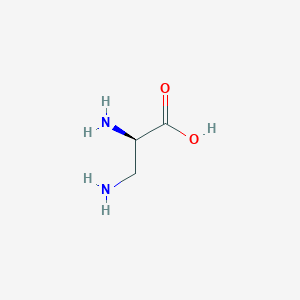
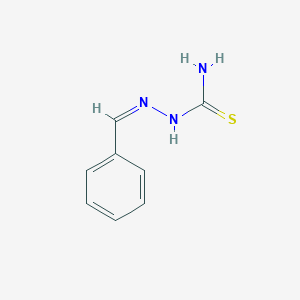
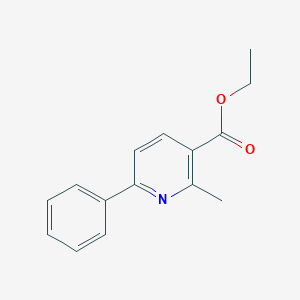
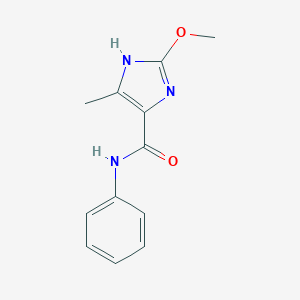
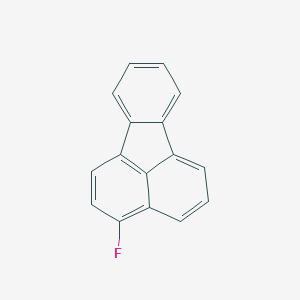

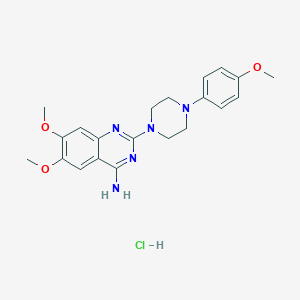
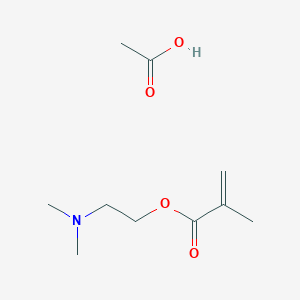
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
